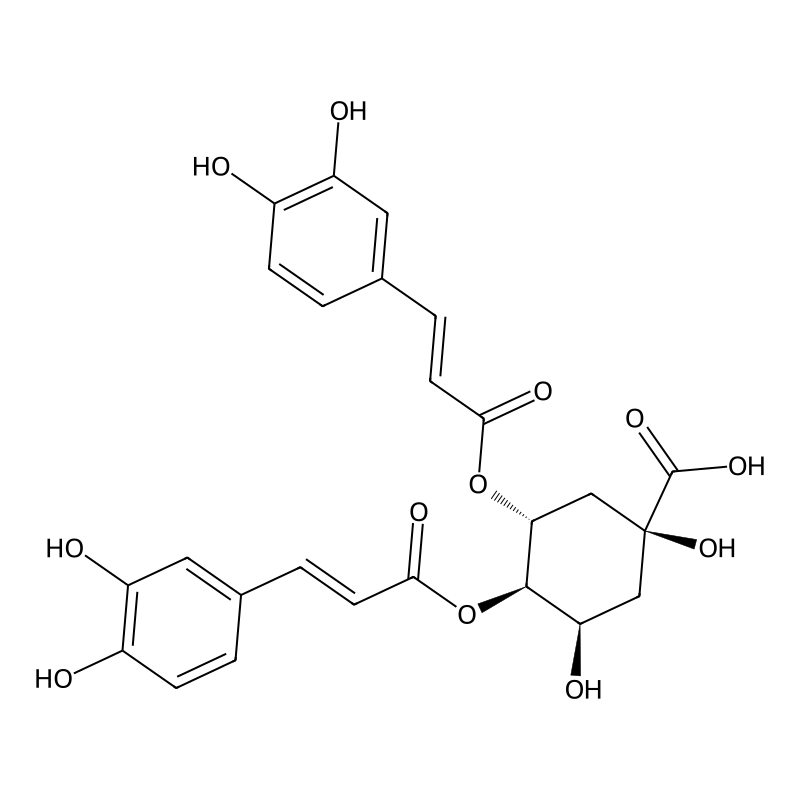

4,5-Dicaffeoylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

4,5-Dicaffeoylquinic acid (4,5-diCQA, CAS 14534-61-3), also known as isochlorogenic acid C, is a specialized plant secondary metabolite and a critical reference standard in the standardization of botanical extracts such as sweet potato leaves, artichoke, and coffee by-products. As a specific dicaffeoyl ester of quinic acid, it exhibits distinct chromatographic retention and ionization behavior compared to its mono-caffeoyl counterpart, chlorogenic acid (5-CQA), and its structural isomers (3,4-diCQA and 3,5-diCQA). In industrial and analytical procurement, 4,5-diCQA is primarily sourced as a high-purity analytical marker to validate extraction fidelity, monitor pH-dependent acyl migration during processing, and precisely quantify specific antioxidant profiles in commercial nutraceuticals [1].

Substituting 4,5-diCQA with the more common and less expensive chlorogenic acid (5-CQA) or the predominant isomer 3,5-diCQA (isochlorogenic acid A) severely compromises analytical accuracy and process quality control. Under neutral to alkaline conditions (pH > 7) or elevated thermal processing, 3,5-diCQA rapidly undergoes spontaneous isomerization into 4,5-diCQA and 3,4-diCQA via acyl migration [1]. Consequently, using 3,5-diCQA as a blanket standard for total dicaffeoylquinic acids fails to account for process-induced degradation. Furthermore, in liquid chromatography-mass spectrometry (LC-MS) workflows, 4,5-diCQA exhibits distinct retention times and requires specific multiple reaction monitoring (MRM) transitions for baseline separation from 3,4-diCQA and 3,5-diCQA, making the exact 4,5-diCQA standard essential for regulatory compliance and precise batch-to-batch standardization of bioactive formulations [2].

Baseline Resolution in LC-MS/MS for Extract Standardization

In the quality control of sweet potato leaf extracts, accurate quantification of isochlorogenic acids requires baseline separation of isomers. 4,5-diCQA demonstrates a distinct retention profile compared to 3,4-diCQA and 3,5-diCQA, allowing for precise quantification with signal-to-noise ratios exceeding 10 at 5 ng/mL. The calibration of 4,5-diCQA shows strict linearity (r > 0.99) from 5 to 200 ng/mL, which cannot be accurately inferred using a generic 3,5-diCQA standard due to differing matrix effects and elution times[1].

| Evidence Dimension | Chromatographic resolution and quantification range |

| Target Compound Data | 4,5-diCQA (Linearity r > 0.99, fully resolved retention time) |

| Comparator Or Baseline | 3,5-diCQA and 3,4-diCQA (Co-elution risks if generic standards are used) |

| Quantified Difference | Distinct retention time enabling specific quantification at 5-200 ng/mL without cross-talk |

| Conditions | LC-MS/MS analysis of sweet potato leaf extracts in 50% methanol |

Procurement of the exact 4,5-diCQA standard is mandatory to prevent co-elution errors and ensure accurate regulatory reporting of specific isochlorogenic acid profiles.

Process Monitoring via pH-Dependent Isomerization

During the extraction and processing of botanicals, pH and temperature heavily influence isomer distribution. Studies show that at neutral and basic pH values (e.g., pH 8.5), 3,5-diCQA undergoes spontaneous acyl migration to form 4,5-diCQA and 3,4-diCQA within 2 hours at 40 °C. Thus, the presence and concentration of 4,5-diCQA serve as a quantitative indicator of processing severity and extraction buffer conditions, a metric entirely lost if only total chlorogenic acid (5-CQA) is monitored[1].

| Evidence Dimension | Formation via pH-induced isomerization |

| Target Compound Data | 4,5-diCQA (Forms rapidly at pH 8.5, 40 °C) |

| Comparator Or Baseline | 3,5-diCQA (Degrades/isomerizes under the same conditions) |

| Quantified Difference | 4,5-diCQA acts as a direct product of 3,5-diCQA degradation, serving as a process marker |

| Conditions | Tris-HCl buffer (50 mM) pH 8.5 for 2 hours at 40 °C |

Formulators and process engineers must procure 4,5-diCQA to establish precise degradation kinetics and optimize extraction conditions for sensitive botanical products.

Differential Antioxidant Capacity in Lipid Peroxidation Models

The positional isomerism of dicaffeoylquinic acids significantly impacts their bioactivity. In a malondialdehyde (MDA) lipid oxidation model evaluating artichoke leaf extracts, 4,5-diCQA exhibited an IC50 of 127.3 µM. While 1,3-diCQA (cynarin) showed a stronger inhibition (IC50 = 24.7 µM), the specific, moderate activity of 4,5-diCQA is essential for accurately modeling the total antioxidant capacity of complex mixtures, proving that 1,3-diCQA cannot be used as a proxy for the pharmacological profile of 4,5-diCQA [1].

| Evidence Dimension | MDA reduction activity (IC50) |

| Target Compound Data | 4,5-diCQA (IC50 = 127.3 µM) |

| Comparator Or Baseline | 1,3-diCQA (IC50 = 24.7 µM) |

| Quantified Difference | ~5-fold difference in lipid peroxidation inhibition |

| Conditions | In vitro malondialdehyde (MDA) lipid oxidation model |

Researchers conducting structure-activity relationship (SAR) studies or standardizing complex antioxidant blends must use 4,5-diCQA to avoid overestimating the formulation's efficacy.

Botanical Extract Standardization and Quality Control

4,5-diCQA is essential as an analytical reference standard for high-value botanical extracts, such as sweet potato leaves, artichoke, and green coffee bean extracts. Because UPLC-MS/MS protocols require specific retention times and MRM transitions to differentiate 4,5-diCQA from 3,4-diCQA and 3,5-diCQA, procurement of this exact isomer ensures compliance with pharmacopeial and dietary supplement monographs [1].

Process Optimization and Degradation Monitoring

In industrial extraction workflows, 4,5-diCQA serves as a critical process marker. Since 3,5-diCQA isomerizes into 4,5-diCQA under alkaline conditions (pH > 7) or elevated temperatures, quantifying 4,5-diCQA allows process engineers to monitor acyl migration, optimize extraction buffers, and minimize thermal degradation during the manufacturing of nutraceuticals [2].

Structure-Activity Relationship (SAR) Studies in Pharmacology

For pharmaceutical research targeting oxidative stress and lipid peroxidation, 4,5-diCQA provides specific, quantifiable baseline data (e.g., MDA IC50 = 127.3 µM). It is utilized in SAR screening to compare the impact of caffeoyl group positioning on the quinic acid core, ensuring that the pharmacological models of complex plant extracts are accurate and not skewed by the higher activity of isomers like 1,3-diCQA [3].

References

- [1] Lin, Y.-C., et al. (2022). Analysis of Chlorogenic Acid in Sweet Potato Leaf Extracts. Plants, 11(15), 2063.

- [2] Marchive, C., et al. (2009). Method for preparing dicaffeoylquinic acids and use thereof in combating aphids. WIPO Patent No. WO2009095624A2.

- [3] Nguyen, T. T., et al. (2024). Identification of Phenolic Compounds from Vietnamese Artichoke (Cynara scolymus L.) Leaf and Their Antioxidant Activities. Natural Product Sciences, 30(1), 30-37.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

14534-61-3

Wikipedia

Dates

Explore Compound Types